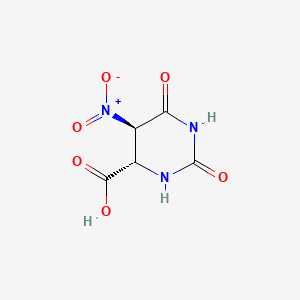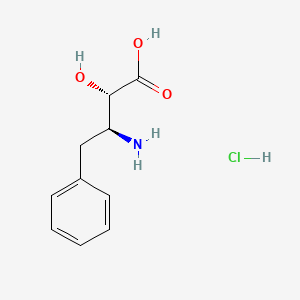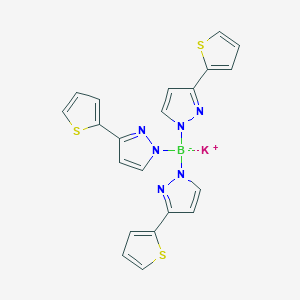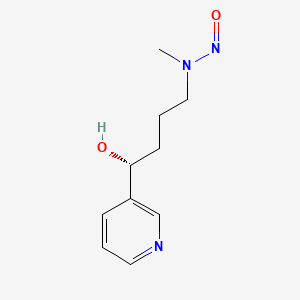![molecular formula C20H19NO3 B590949 5-[3-(4-Hydroxybenzoyl)indol-1-YL]pentan-2-one CAS No. 1952336-78-5](/img/structure/B590949.png)
5-[3-(4-Hydroxybenzoyl)indol-1-YL]pentan-2-one
Übersicht
Beschreibung
Indole derivatives are bioactive aromatic compounds that have shown clinical and biological applications . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Synthesis Analysis
Indole derivatives are synthesized by researchers due to their broad-spectrum biological activities . They are created by the addition of the indole nucleus to medicinal compounds that are biologically active .Molecular Structure Analysis
Indole, also known as benzopyrrole, contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .Physical and Chemical Properties Analysis
Indole is an important heterocyclic system that provides the skeleton to lysergic acid diethylamide (LSD), strychnine, and alkaloid obtained from plants . Physically, they are crystalline colorless in nature with specific odors .Wissenschaftliche Forschungsanwendungen
Luminescent Sensing and Photocatalytic Activities : Coordination polymers with similar molecular structures have been used in luminescent sensing for Fe(III) ions and photocatalytic degradation of methylene blue in water, indicating potential applications in environmental monitoring and wastewater treatment (Zhao et al., 2018).
Single-Molecule-Magnet Behavior : Compounds structurally related to "5-[3-(4-Hydroxybenzoyl)indol-1-YL]pentan-2-one" have been studied for their magnetic properties, specifically in the context of single-molecule magnets, which are relevant in quantum computing and information storage technologies (Gamer et al., 2008).
Synthesis of Complex Metal-Organic Frameworks : The ability of similar molecules to act as ligands in metal-organic frameworks has been demonstrated. These frameworks have potential applications in catalysis, gas storage, and separation processes (Kopylovich et al., 2011).
Atmospheric Chemistry Studies : In atmospheric chemistry, compounds with similar functional groups have been studied for their reaction kinetics with OH radicals, which is important for understanding atmospheric reactions and pollutant formation (Aschmann et al., 2003).
Antiproliferative and Anti-Inflammatory Agents : Derivatives of indoles have been synthesized and evaluated for their anti-inflammatory and anti-proliferative activities, suggesting potential in pharmaceutical research and cancer therapy (Rapolu et al., 2013).
Tribological Performance in Lubricants : Structurally similar compounds have been synthesized as potential lubricating oil additives, indicating applications in reducing friction and wear in mechanical systems (Zhang et al., 1999).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s parent compound, rcs-4, is known to be a potent cannabinoid receptor agonist .
Mode of Action
It is derived from the parent compound rcs-4 through o-demethylation and oxidation of the n-pentyl chain to a ketone . This suggests that it may interact with its targets in a similar manner to RCS-4, potentially acting as an agonist at cannabinoid receptors.
Biochemical Pathways
The RCS-4 M11 metabolite is formed through the O-demethylation and oxidation of the N-pentyl chain to a ketone on the parent compound, RCS-4 . The metabolic pathways for RCS-4 include aromatic monohydroxylation, N- and O-dealkylation, and oxidation of the N-pentyl chain to a ketone .
Pharmacokinetics
The RCS-4 M11 metabolite is a major urinary metabolite of RCS-4 . It was found that RCS-4 was incubated with human hepatocytes for up to 1 hour at 37°C, and samples were collected at 0 and 1 hour . This suggests that the metabolite may be rapidly formed and excreted in the urine.
Biochemische Analyse
Biochemical Properties
The RCS-4 M11 metabolite interacts with various enzymes, proteins, and other biomolecules in the body. The metabolic pathways for RCS-4 are aromatic monohydroxylation, N- and O-dealkylation, and oxidation of the N-pentyl chain to a ketone . The parent drug was not detected . The O-demethylated metabolites were found to be the most useful metabolic markers for the identification of RCS-4 ingestion .
Cellular Effects
It is known that synthetic cannabinoids like RCS-4 can have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The RCS-4 M11 metabolite exerts its effects at the molecular level through various mechanisms. It is derived by O-demethylation and oxidation of the N-pentyl chain to a ketone on the parent compound . This suggests that it may interact with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that synthetic cannabinoids like RCS-4 can have temporal effects on cellular function in in vitro or in vivo studies . This includes information on the product’s stability, degradation, and any long-term effects.
Dosage Effects in Animal Models
It is known that synthetic cannabinoids like RCS-4 can have dosage-dependent effects in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
The RCS-4 M11 metabolite is involved in various metabolic pathways. It is derived by O-demethylation and oxidation of the N-pentyl chain to a ketone on the parent compound . This suggests that it may interact with various enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels.
Transport and Distribution
It is known that synthetic cannabinoids like RCS-4 can be transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Subcellular Localization
It is known that synthetic cannabinoids like RCS-4 can have effects on the activity or function of various subcellular compartments or organelles . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Eigenschaften
IUPAC Name |
5-[3-(4-hydroxybenzoyl)indol-1-yl]pentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-14(22)5-4-12-21-13-18(17-6-2-3-7-19(17)21)20(24)15-8-10-16(23)11-9-15/h2-3,6-11,13,23H,4-5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMVOBREECCUAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501342666 | |
| Record name | 5-[3-(4-Hydroxybenzoyl)-1H-indol-1-yl]-2-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501342666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1952336-78-5 | |
| Record name | 5-[3-(4-Hydroxybenzoyl)-1H-indol-1-yl]-2-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501342666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












